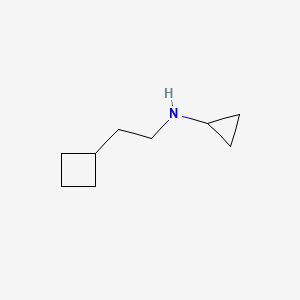

N-(2-cyclobutylethyl)cyclopropanamine

描述

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for secondary amines containing cycloalkyl substituents. The complete IUPAC name, this compound, indicates a cyclopropanamine core structure with a 2-cyclobutylethyl substituent attached to the nitrogen atom. The molecular formula C9H17N corresponds to a molecular weight of 139.24 grams per mole, confirming the presence of nine carbon atoms, seventeen hydrogen atoms, and one nitrogen atom.

The structural analysis reveals several potential isomeric considerations that merit detailed examination. The compound exists as a secondary amine, where the nitrogen atom serves as the central connecting point between the cyclopropyl ring and the 2-cyclobutylethyl chain. Alternative structural arrangements could theoretically include positional isomers where the cyclobutyl group occupies different positions along the ethyl chain, though the 2-position represents the most thermodynamically stable configuration due to minimized steric interactions.

Constitutional isomers of this compound family include variations in the connectivity patterns between the cycloalkane rings and the amino functional group. For instance, alternative arrangements might feature direct attachment of the cyclobutyl ring to the nitrogen atom with the cyclopropyl group positioned on the ethyl chain. However, such arrangements would result in different IUPAC names and distinct chemical properties, emphasizing the specificity of the current structural arrangement.

The stereochemical considerations for this compound involve potential stereoisomers arising from the asymmetric carbon centers within the cycloalkane rings. While the cyclopropane ring itself does not contain chiral centers in this particular substitution pattern, the cyclobutane moiety could theoretically exist in different conformational states that influence the overall molecular geometry. The ethyl linker provides rotational freedom that allows for various conformational arrangements, though these represent conformers rather than distinct stereoisomers.

Molecular Geometry of Cyclopropane and Cyclobutane Moieties

The molecular geometry of this compound is fundamentally influenced by the inherent structural characteristics of its constituent cycloalkane rings. The cyclopropane moiety exhibits a planar, triangular geometry with carbon-carbon-carbon bond angles constrained to 60 degrees, significantly smaller than the ideal tetrahedral angle of 109.5 degrees. This geometric constraint introduces substantial angular strain, quantified at approximately 27.6 kilocalories per mole, which dramatically influences the compound's reactivity and stability.

The triangular structure of cyclopropane requires all three carbon atoms to lie in the same plane, eliminating any possibility of conformational flexibility within the ring itself. The carbon-carbon bond distances in cyclopropane measure approximately 151 picometers, which are shorter than typical alkane bonds that range from 153 to 155 picometers. Despite their shortened length, these bonds are significantly weakened compared to ordinary carbon-carbon bonds, with bond dissociation energies reduced by approximately 34 kilocalories per mole.

The bonding in cyclopropane is commonly described using the bent bond model, where the carbon-carbon bonds curve outward from the ring center with an inter-orbital angle of approximately 104 degrees. This unusual bonding arrangement contributes to the high reactivity observed in cyclopropane derivatives and explains the compound's tendency toward ring-opening reactions under appropriate conditions. The cyclopropane moiety also experiences significant torsional strain due to the eclipsed conformation of all carbon-hydrogen bonds around the ring.

| Geometric Parameter | Cyclopropane | Cyclobutane | Ideal Tetrahedral |

|---|---|---|---|

| Bond Angles | 60° | 90° | 109.5° |

| Ring Strain Energy | 27.6 kcal/mol | 26.3 kcal/mol | 0 kcal/mol |

| Carbon-Carbon Bond Length | 151 pm | ~154 pm | 153-155 pm |

| Planarity | Completely planar | Partially puckered | N/A |

The cyclobutane portion of the molecule adopts a partially puckered conformation to minimize the substantial torsional strain that would result from a completely planar arrangement. The four-membered ring exhibits bond angles of approximately 90 degrees, representing a compromise between the ideal tetrahedral geometry and the geometric constraints imposed by ring closure. The puckering angle in cyclobutane is typically around 25 degrees out of plane, which helps reduce eclipsing interactions between adjacent carbon-hydrogen bonds while maintaining reasonable bond angles.

The ring strain energy in cyclobutane, measured at 26.3 kilocalories per mole, approaches that of cyclopropane despite the larger ring size. This high strain energy reflects the continued presence of significant angular strain and residual torsional strain even after puckering. The flexibility of the cyclobutane ring allows for rapid interconversion between different puckered conformations at room temperature, introducing dynamic behavior that contrasts sharply with the rigid geometry of the cyclopropane moiety.

Conformational Dynamics in Alkyl-Substituted Cycloalkane Systems

The conformational dynamics of this compound arise from the complex interplay between the rigid cycloalkane rings and the flexible ethyl linker that connects them through the amino functional group. The ethyl bridge introduces multiple rotatable bonds that provide conformational freedom, allowing the molecule to adopt various spatial arrangements while accommodating the geometric constraints imposed by the strained ring systems.

The primary source of conformational flexibility originates from rotation around the carbon-carbon bond within the ethyl chain and the carbon-nitrogen bonds connecting the chain to both the cyclobutyl and cyclopropyl groups. These rotational degrees of freedom enable the molecule to explore numerous conformational states, each characterized by different relative orientations of the two cycloalkane rings. The energy barriers for these rotations are typically low, permitting rapid interconversion between conformers at ambient temperatures.

Molecular modeling studies of similar alkyl-substituted cycloalkane systems suggest that the most stable conformations minimize steric interactions between the bulky cycloalkyl groups while maintaining favorable electrostatic interactions around the amino functional group. The gauche and anti arrangements around the ethyl linkage represent the primary conformational families, with the anti conformation generally favored due to reduced steric hindrance between the terminal cycloalkyl substituents.

The cyclobutane ring's inherent puckering behavior adds an additional layer of conformational complexity to the system. The rapid ring inversion processes characteristic of cyclobutane derivatives introduce time-dependent changes in the spatial arrangement of substituents, effectively creating a dynamic conformational landscape. This dynamic behavior influences the overall molecular shape and may affect intermolecular interactions and binding affinities in biological or synthetic applications.

| Conformational Feature | Energy Barrier (kcal/mol) | Characteristic Time Scale | Primary Influence |

|---|---|---|---|

| Ethyl Chain Rotation | 2-4 | Picoseconds | Steric interactions |

| C-N Bond Rotation | 3-6 | Nanoseconds | Electronic effects |

| Cyclobutane Puckering | 1-3 | Femtoseconds | Ring strain relief |

| Overall Conformational Exchange | 2-5 | Picoseconds | Combined effects |

The amino functional group introduces additional conformational considerations through its pyramidal geometry and potential for hydrogen bonding interactions. The nitrogen atom's lone pair of electrons can participate in intramolecular interactions with nearby hydrogen atoms or in intermolecular hydrogen bonding with solvent molecules or other chemical species. These interactions can stabilize specific conformational arrangements and influence the preferred spatial orientations of the cycloalkyl substituents.

Temperature effects on conformational dynamics become particularly significant in these systems due to the multiple low-energy conformational states accessible at room temperature. Increased thermal energy facilitates more rapid interconversion between conformers and may populate higher-energy conformational states that are less favorable under standard conditions. This temperature dependence has important implications for understanding the compound's behavior in various chemical environments and reaction conditions.

Tautomeric Equilibria in Cyclopropylamine Derivatives

The tautomeric equilibria in this compound and related cyclopropylamine derivatives represent a complex area of structural chemistry influenced by the unique electronic properties of strained ring systems and amino functional groups. While primary and secondary amines typically do not exhibit classical tautomeric behavior observed in carbonyl-containing compounds, the presence of highly strained cyclopropane rings introduces unusual electronic effects that can influence nitrogen-hydrogen bond dynamics and potential proton transfer processes.

The high ring strain energy and unusual bonding characteristics of the cyclopropane moiety create an electron-deficient environment that can affect the basicity and nucleophilicity of the attached amino group. The bent bond character of cyclopropane carbon-carbon bonds results in increased s-character in the carbon-nitrogen bond, potentially influencing the pKa of the amino group and its propensity for proton exchange reactions. These electronic effects distinguish cyclopropylamine derivatives from their unstrained analogs and may contribute to unique tautomeric behavior under specific conditions.

Theoretical investigations of cyclopropylamine systems suggest that the primary tautomeric equilibrium involves proton transfer between the amino nitrogen and adjacent carbon atoms, though such processes typically require significant activation energy due to the high strain associated with ring-opening or ring-expansion pathways. The possibility of ring-chain tautomerism, where the cyclopropane ring opens to form a linear or branched amine structure, represents another potential tautomeric pathway, though such processes are generally unfavorable under normal conditions due to the high energy barriers involved.

Environmental factors play a crucial role in determining the position and extent of tautomeric equilibria in cyclopropylamine derivatives. Solvent polarity, pH conditions, and the presence of catalytic species can all influence the relative stabilities of different tautomeric forms. Polar solvents may stabilize charged tautomeric intermediates through solvation effects, while acidic or basic conditions can promote proton transfer processes that lead to alternative tautomeric structures.

| Tautomeric Process | Energy Barrier (kcal/mol) | Equilibrium Position | Environmental Dependence |

|---|---|---|---|

| N-H Proton Exchange | 15-25 | Strongly favors amino form | pH sensitive |

| Ring-Chain Equilibrium | 25-40 | Strongly favors cyclic form | Temperature sensitive |

| Conformational Tautomerism | 2-8 | Multiple accessible forms | Solvent dependent |

| Zwitterionic Formation | 20-35 | Unfavorable in neutral conditions | Highly pH sensitive |

The kinetics of tautomeric processes in cyclopropylamine derivatives are generally slow compared to conformational changes, reflecting the higher energy barriers associated with bond-breaking and bond-forming processes. Nuclear magnetic resonance spectroscopy studies of similar compounds indicate that tautomeric exchange rates are typically on the order of seconds to minutes at room temperature, making individual tautomeric forms observable under appropriate experimental conditions.

Computational studies have provided valuable insights into the potential energy surfaces governing tautomeric equilibria in cyclopropylamine systems. Density functional theory calculations suggest that the energy differences between major tautomeric forms are typically substantial, with the cyclic amino form representing the global minimum in most cases. However, the presence of substituents, particularly electron-withdrawing groups, can significantly alter the relative energies of different tautomeric forms and may lead to observable equilibrium populations of alternative structures under specific conditions.

属性

CAS 编号 |

1491802-54-0 |

|---|---|

分子式 |

C9H17N |

分子量 |

139.24 g/mol |

IUPAC 名称 |

N-(2-cyclobutylethyl)cyclopropanamine |

InChI |

InChI=1S/C9H17N/c1-2-8(3-1)6-7-10-9-4-5-9/h8-10H,1-7H2 |

InChI 键 |

OGXOLKFWCBCBNB-UHFFFAOYSA-N |

SMILES |

C1CC(C1)CCNC2CC2 |

规范 SMILES |

C1CC(C1)CCNC2CC2 |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

N-(2-cyclobutylethyl)cyclopropanamine serves as a scaffold in drug design due to its ability to mimic larger, more complex structures while maintaining favorable pharmacokinetic properties. Cyclopropane and cyclobutane derivatives are often used in pharmaceutical candidates to enhance metabolic stability and reduce lipophilicity compared to linear counterparts. This property is crucial in developing drugs that require specific interactions with biological targets .

Case Study: C(sp³)-H Functionalization

Recent research has demonstrated the use of this compound in palladium-catalyzed C(sp³)-H arylation reactions. This method allows for the selective introduction of aryl groups into the cyclopropane framework, leading to compounds with enhanced biological activity . The ability to perform these reactions enantioselectively further increases the utility of this compound in synthesizing chiral drugs.

| Reaction Type | Catalyst Used | Outcome |

|---|---|---|

| C(sp³)-H Arylation | Palladium (Pd) | High enantioselectivity |

| C(sp³)-H Borylation | Iridium (Ir) | Nonracemic cyclic products |

Agrochemical Applications

Pesticide Development

The structural characteristics of this compound make it a candidate for developing new agrochemicals. Its polar nature and ability to form stable interactions with biological molecules can enhance the efficacy of pesticides by improving their binding to target enzymes or receptors in pests .

Case Study: Synthesis of Agrochemicals

In a study focused on synthesizing new insecticides, derivatives of this compound were evaluated for their activity against common agricultural pests. The results indicated that certain derivatives exhibited significant insecticidal properties, leading to further investigation into their mechanisms of action .

Material Science

Polymer Chemistry

this compound can be utilized as a monomer in polymer synthesis. Its unique ring structure contributes to the formation of polymers with enhanced mechanical properties and thermal stability. Research has shown that incorporating such cycloalkane units into polymer backbones can lead to materials suitable for high-performance applications .

| Property | Conventional Polymers | Polymers with Cyclopropane Units |

|---|---|---|

| Mechanical Strength | Moderate | Enhanced |

| Thermal Stability | Limited | Improved |

准备方法

Cyclopropanamine Core Formation

The cyclopropanamine unit can be synthesized via several routes, including:

Cyclopropanation of alkenes followed by amination: Starting from suitable alkenes, cyclopropanation is achieved using carbenoid reagents (e.g., Simmons–Smith reaction) to form cyclopropyl intermediates, which are then converted to amines through substitution or reductive amination.

Ring closure from haloalkylamines: Haloalkylamine precursors undergo intramolecular cyclization to form the cyclopropane ring with an amino substituent.

These methods are well-documented for cyclopropylamine synthesis and provide a foundation for subsequent functionalization.

Detailed Reaction Conditions

From patent disclosures and chemical literature:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclopropanation | Simmons–Smith reagent (Zn-Cu, CH2I2), alkene substrate | Stereoselective cyclopropane formation |

| Amination | Ammonia or amine source, reductive amination agents | Conversion to cyclopropanamine |

| N-Alkylation | 2-(halomethyl)cyclobutane, base (e.g., K2CO3), solvent (DMF, THF) | SN2 reaction, temperature control critical |

| Reductive amination | Cyclopropanamine + 2-cyclobutylacetaldehyde, NaBH4 or catalytic hydrogenation | Alternative to direct alkylation |

Purification and Characterization

- Purification is typically achieved by chromatographic methods or recrystallization.

- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Analysis

Yield and Selectivity

- Alkylation reactions with 2-(halomethyl)cyclobutane derivatives generally proceed with moderate to high yields (60-85%) depending on reaction time and temperature.

- Reductive amination routes offer higher selectivity but may require more rigorous purification steps.

Stereochemical Considerations

- The cyclopropane ring’s inherent ring strain requires careful control of reaction conditions to prevent ring-opening side reactions.

- Stereoisomers, including enantiomers and diastereomers, are possible, and separation may be necessary depending on application requirements.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Cyclopropanation + Amination | Zn-Cu, CH2I2, ammonia or amine | Established, scalable | Multiple steps, moderate yields |

| N-Alkylation | Cyclopropanamine, 2-(halomethyl)cyclobutane, base | Direct, relatively simple | Possible side reactions, stereochemistry issues |

| Reductive Amination | Cyclopropanamine, 2-cyclobutylacetaldehyde, NaBH4 | High selectivity, fewer side products | Requires careful control, purification needed |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-cyclobutylethyl)cyclopropanamine, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between cyclopropanamine and 2-cyclobutylethyl halides (e.g., bromide or chloride) under basic conditions. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are common bases to deprotonate the amine and facilitate substitution. Reactions typically proceed in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours . Industrial-scale synthesis may employ continuous flow reactors to enhance reproducibility and yield .

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, use NIOSH-certified N95 masks for low exposure or ABEK-P2 cartridges for higher concentrations .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors/aerosols .

- Spill Management : Collect spills using non-sparking tools and store in sealed containers for hazardous waste disposal. Avoid water flushing to prevent environmental contamination .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane and cyclobutane ring integrity and alkyl chain connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns. Collision cross-section (CCS) values predicted via computational tools (e.g., MOBCAL) can aid in structural validation .

- Chromatography : HPLC with UV detection to assess purity, particularly if byproducts (e.g., unreacted halides) are present .

Advanced Research Questions

Q. How does the steric strain of the cyclopropane and cyclobutane rings influence the reactivity of this compound in substitution or oxidation reactions?

- Methodological Answer : The cyclopropane ring’s angle strain increases susceptibility to ring-opening reactions under acidic or oxidative conditions. For example, oxidation with KMnO₄/H₂O may cleave the cyclopropane to form a ketone derivative. Computational studies (DFT) can model transition states to predict regioselectivity . Experimentally, monitor reactions using in-situ IR spectroscopy to detect intermediates like epoxides or carbonyls .

Q. How can researchers address contradictions in reported stability data for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Compare decomposition products (e.g., cyclopropane ring-opened amines) across pH 3–10 buffers .

- Data Reconciliation : Use multivariate analysis (e.g., PCA) to identify outliers in literature data. Cross-validate findings with quantum mechanical calculations (e.g., bond dissociation energies) .

Q. What strategies can mitigate challenges in synthesizing enantiomerically pure this compound for chiral ligand applications?

- Methodological Answer :

- Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropane formation or employ enantioselective hydrogenation with Pt/C catalysts modified by cinchona alkaloids .

- Resolution Techniques : Chiral HPLC with cellulose-based columns or kinetic resolution via lipase-catalyzed acetylation .

Data Gaps and Methodological Challenges

Q. How can researchers experimentally determine missing physicochemical properties (e.g., logP, water solubility) for this compound?

- Methodological Answer :

- logP Measurement : Use shake-flask method with octanol/water partitioning followed by UV-Vis quantification .

- Solubility : Perform gravimetric analysis by saturating aqueous/organic solvents and filtering undissolved compound .

- Computational Estimates : Employ tools like ChemAxon or ACD/Labs to predict properties when experimental data is unavailable .

Q. What toxicological assays are recommended to address data gaps in hazard profiles for this compound?

- Methodological Answer :

- In Vitro Testing : Ames test (bacterial mutagenicity) and MTT assay (cytotoxicity in HepG2 cells) .

- In Vivo Studies : Acute oral toxicity in rodent models (OECD 423) to classify GHS hazard categories .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。